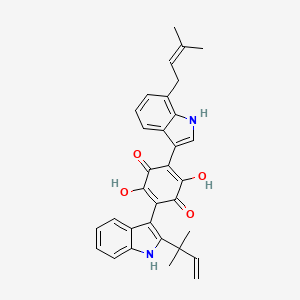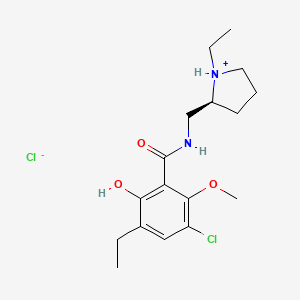
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione
Descripción general
Descripción
4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione, also known as TCDD, is a persistent organic pollutant (POP) and a member of the dioxin family. It is the most toxic of the dioxins and has been linked to numerous health effects. TCDD has been studied extensively in both in vivo and in vitro experiments and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Study
Research on derivatives of 1H-indene-1,3(2H)-dione, such as 2,3-Dihydro-1H-indene, reveals insights into their molecular structures and vibrational properties. Studies using density functional theory (DFT) calculations have shown that these molecules have non-planar optimized structures, with good agreement between experimental and calculated normal modes of vibrations. Such studies contribute to understanding the reactivity and polarity of these molecules, important for their applications in scientific research (Prasad et al., 2010).
Synthesis of Cyclopropane-Fused Tetrahydroquinolines
In the realm of organic synthesis, the derivatives of 1H-indene-1,3(2H)-dione have been utilized in the sequential annulation reactions. For instance, a study reported the efficient synthesis of cyclopropane-fused tetrahydroquinolines using a [4 + 2]/[2 + 1] annulation reaction. This method features high efficiency and operational simplicity, showcasing the utility of 1H-indene-1,3(2H)-dione derivatives in the synthesis of complex organic compounds (Wang et al., 2020).
Cascade Reaction for Synthesis of Indenodihydropyridine Compounds
Another study highlights the use of 1H-indene-1,3(2H)-dione derivatives in cascade reactions for synthesizing diverse indenodihydropyridines. This environmentally friendly synthesis route results in compounds with potential biological activity, illustrating the versatility of these derivatives in medicinal chemistry (Luo et al., 2019).
Crystal Structure Analysis
Understanding the crystal structure of compounds like 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione is vital for applications in materials science. Research in this area provides insights into the molecular arrangement and potential applications of such compounds in various scientific fields (Poorheravi et al., 2007).
Ultrasound-Assisted Synthesis
The use of ultrasound-assisted methods for synthesizing 1H-indene-1,3(2H)-dione derivatives indicates the evolution of synthesis techniques towards more environmentallybenign and efficient processes. Such advancements in synthetic methodologies are crucial for the large-scale production and application of these compounds in various scientific domains (Ghahremanzadeh et al., 2011).
Elastic/Plastic Flexibility of Tetrachlorophthalimide Derivatives
A study on a long alkyl-chained organic molecule, 4,5,6,7-tetrachloro-2-dodecylisoindoline-1,3-dione, revealed its ability to form crystals with different physical properties depending on the recrystallisation solvent. This research contributes to our understanding of the material properties of such compounds, which could be crucial in the development of new materials with specific mechanical properties (Kusumoto et al., 2022).
Nano Fe2O3@SiO2–SO3H Catalyzed Multi-Component Reactions
In the field of catalysis, nano Fe2O3@SiO2–SO3H has been used to catalyze multi-component reactions involving 1H-indene-1,3(2H)-dione. This showcases the role of such derivatives in facilitating complex chemical reactions, which is significant for the development of new synthetic routes in chemistry (Ghashang et al., 2017).
Piezochromism and Acidochromism in D-π-A 1,4-Dihydropyridine Derivatives
Research into D-π-A 1,4-dihydropyridine derivatives, which include 1H-indene-1,3(2H)-dione units, has explored their stimulus-responsive fluorescent properties. Such studies are crucial for the development of advanced materials for optoelectronic applications, highlighting the broader implications of these derivatives in technology (Lei et al., 2016).
Propiedades
IUPAC Name |
4,5,6,7-tetrachloroindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl4O2/c10-6-4-2(14)1-3(15)5(4)7(11)9(13)8(6)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLAOWFFKWRNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369561 | |
| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30675-13-9 | |
| Record name | 4,5,6,7-Tetrachloro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
- Viral replication: Researchers use TCID50 to assess the ability of a virus to replicate in different cell types and under various conditions. [, , , ]
- Vaccine development: TCID50 is crucial for determining the potency of viral vaccines and assessing their effectiveness in inducing an immune response. [, , , , ]
- Antiviral drug efficacy: This method helps evaluate the effectiveness of antiviral drugs in inhibiting viral replication and reducing viral load. [, , ]
Q1: What is TCID50?
A1: TCID50 stands for 50% Tissue Culture Infective Dose. It represents the dilution of a virus required to infect 50% of a specific cell culture. It is a common method to quantify infectious virus titers. [, , ]
Q2: How is TCID50 determined?
A2: Serial dilutions of a virus-containing sample are prepared and added to susceptible cell cultures. After an incubation period, the cultures are examined for cytopathic effects (CPE), which are visible changes in the cells caused by viral infection. The dilution at which 50% of the cultures show CPE is used to calculate the TCID50. [, , ]
Q3: Why is TCID50 important in virology research?
A3: TCID50 is crucial for various aspects of virology research, including studying viral replication, evaluating vaccine efficacy, and assessing the effectiveness of antiviral drugs. [, , , , ]
Q4: Can you provide examples of how TCID50 is used in research?
A4: * In a study on influenza virus infectivity, researchers used TCID50 to determine how different fatty acid compositions in cell cultures affected viral production. []* Researchers investigated the virulence of different isolates of Piscirickettsia salmonis in coho salmon by determining the cumulative mortality rates at various TCID50 doses. []* A study evaluated the immunogenicity of a rabies vaccine by measuring the seroconversion rates in mice, foxes, and dogs after administering different TCID50 doses via various routes. []
Q5: What are the limitations of the TCID50 assay?
A5: The TCID50 assay can be time-consuming and labor-intensive. It also relies on the visual observation of CPE, which can be subjective and prone to variability. Furthermore, the assay requires standardized cell lines and culture conditions to ensure accurate and reproducible results. [, , ]
Q6: Are there alternative methods to quantify infectious virus titers?
A6: Yes, alternative methods include plaque assays, which count the number of virus-induced plaques formed on a cell monolayer, and quantitative PCR (qPCR), which measures the amount of viral nucleic acid present in a sample. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride](/img/structure/B1662572.png)
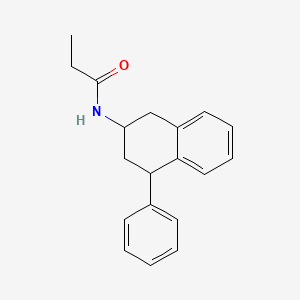
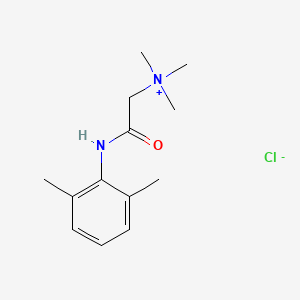

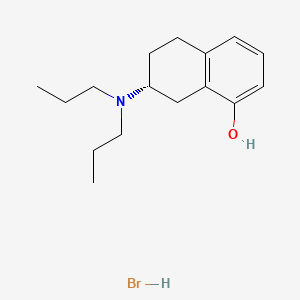
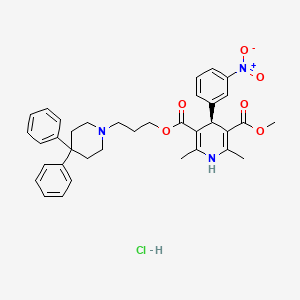
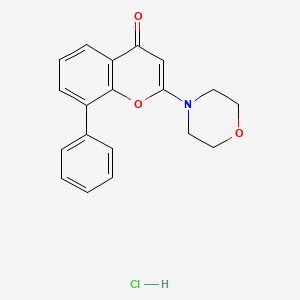
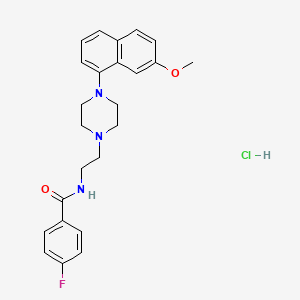
![(Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B1662586.png)
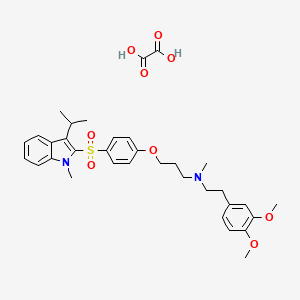
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)
